(3H-Imidazo[4,5-c]pyridin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
3H-imidazo[4,5-c]pyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-4-7-9-5-1-2-8-3-6(5)10-7/h1-3,11H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSGRMBFKUPLSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632697 | |
| Record name | (3H-Imidazo[4,5-c]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92381-62-9 | |
| Record name | (3H-Imidazo[4,5-c]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3H-Imidazo[4,5-c]pyridin-2-yl)methanol: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Emergence of a Privileged Heterocycle
The imidazo[4,5-c]pyridine core, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines. This similarity allows it to interact with a wide array of biological targets, making it a privileged scaffold in the design of novel therapeutics.[1] This guide provides a comprehensive technical overview of a key derivative, (3H-Imidazo[4,5-c]pyridin-2-yl)methanol, focusing on its chemical structure, synthesis, properties, and its burgeoning potential in the landscape of modern drug discovery. As a versatile building block, this molecule offers a unique combination of structural rigidity, hydrogen bonding capabilities, and multiple points for chemical diversification, positioning it as a valuable starting point for the development of next-generation pharmaceuticals.
Chemical Structure and Nomenclature
The foundational step in understanding the potential of any chemical entity is a thorough characterization of its structure.
Systematic Name: (3H-Imidazo[4,5-c]pyridin-2-yl)methanol
Synonyms: 2-(Hydroxymethyl)-3H-imidazo[4,5-c]pyridine
Molecular Formula: C₇H₇N₃O
Molecular Weight: 149.15 g/mol
Core Structure: The molecule features a bicyclic system where an imidazole ring is fused to a pyridine ring. A hydroxymethyl group is attached to the C2 position of the imidazole ring. The "3H" designation indicates that the hydrogen atom on the imidazole ring is located on the nitrogen at position 3.
Synthesis and Mechanistic Insights
While a specific, documented synthesis for (3H-Imidazo[4,5-c]pyridin-2-yl)methanol is not widely reported, a highly plausible and efficient synthetic route can be designed based on established methods for the construction of the imidazo[4,5-c]pyridine scaffold. The most common approach involves the condensation of 3,4-diaminopyridine with a suitable carboxylic acid or its derivative.[2] For the synthesis of the target compound, glycolic acid is the logical choice for the C2-hydroxymethyl synthon.
Proposed Synthetic Protocol: Phillips Cyclocondensation
This protocol outlines a robust method for the synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol.
Step 1: Reagents and Materials
-
3,4-Diaminopyridine
-
Glycolic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)
-
Anhydrous toluene
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 2: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-diaminopyridine (1 equivalent) and glycolic acid (1.1 equivalents).
-
Add polyphosphoric acid (PPA) as the solvent and dehydrating agent. The amount of PPA should be sufficient to ensure good stirring of the reaction mixture.
-
Heat the mixture to 150-180°C with continuous stirring. The high temperature is necessary to drive the cyclocondensation reaction.
Step 3: Reaction Monitoring and Work-up
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker of ice-water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product may precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure (3H-Imidazo[4,5-c]pyridin-2-yl)methanol.
Causality Behind Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA serves as both a solvent and a powerful dehydrating agent, which is crucial for the intramolecular cyclization to form the imidazole ring.
-
Excess Glycolic Acid: A slight excess of glycolic acid is used to ensure the complete consumption of the limiting reagent, 3,4-diaminopyridine.
-
High Temperature: The condensation and subsequent cyclization are typically endergonic processes that require significant thermal energy to overcome the activation barrier.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for (3H-Imidazo[4,5-c]pyridin-2-yl)methanol.
Physicochemical and Spectroscopic Profile
Due to the limited availability of experimental data for the title compound, the following properties are predicted based on the known characteristics of the imidazo[4,5-c]pyridine scaffold and related derivatives.
| Property | Predicted Value | Notes |
| Melting Point (°C) | > 200 (decomposes) | Imidazopyridine cores generally have high melting points due to strong intermolecular hydrogen bonding and aromatic stacking. |
| Boiling Point (°C) | Not applicable | Expected to decompose before boiling at atmospheric pressure. |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and water. | The presence of the polar hydroxymethyl group and the nitrogen atoms allows for some aqueous solubility. |
| pKa (acidic) | ~11-12 | Refers to the N-H proton on the imidazole ring. |
| pKa (basic) | ~4-5 | Refers to the pyridine nitrogen. |
Predicted Spectroscopic Data
| Spectroscopy | Predicted Key Signals |
| ¹H NMR | Pyridine Protons: δ 7.5-8.5 ppm (complex multiplet). Imidazole N-H: δ 12-13 ppm (broad singlet). Methylene Protons (-CH₂-): δ 4.5-5.0 ppm (singlet or doublet, depending on coupling to the hydroxyl proton). Hydroxyl Proton (-OH): δ 5.0-6.0 ppm (broad singlet or triplet, depending on exchange rate and coupling). |
| ¹³C NMR | Pyridine Carbons: δ 110-150 ppm. Imidazole Carbons: C2 (~155 ppm), C7a (~140 ppm), C3a (~135 ppm). Methylene Carbon (-CH₂-): δ 55-65 ppm. |
| IR (cm⁻¹) | O-H stretch: 3200-3400 (broad). N-H stretch: 3100-3300. C=N and C=C stretches: 1500-1650. |
| Mass Spec (ESI+) | [M+H]⁺: m/z 150.06 |
Chemical Reactivity and Stability
The reactivity of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol is governed by the interplay of the electron-deficient pyridine ring, the electron-rich imidazole ring, and the nucleophilic hydroxymethyl group.
Reactivity of the Heterocyclic Core
-
N-Alkylation and N-Arylation: The nitrogen atoms of the imidazole ring are susceptible to alkylation and arylation reactions, allowing for the introduction of diverse substituents.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, the imidazole ring can undergo electrophilic attack, although harsh conditions may be required.
Reactivity of the 2-Hydroxymethyl Group
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC, DMP for the aldehyde; KMnO₄, Jones reagent for the carboxylic acid).
-
Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides under basic conditions.
-
Halogenation: The hydroxyl group can be converted to a halogen (e.g., using SOCl₂ or PBr₃) to create a reactive electrophilic site for further functionalization.
Diagram of Key Reactivity Pathways
Caption: Key reactivity pathways of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol.
Applications in Drug Discovery: A Scaffold of Opportunity
The imidazo[4,5-c]pyridine scaffold is a cornerstone in the development of novel therapeutic agents due to its ability to mimic purine bases and interact with a variety of enzymes and receptors.
Established Biological Activities of the Imidazo[4,5-c]pyridine Core
-
Kinase Inhibition: Numerous derivatives have been identified as potent inhibitors of various kinases, which are critical targets in oncology. For instance, certain imidazo[4,5-c]pyridines have shown inhibitory activity against Src family kinases, which are implicated in glioblastoma.[3]
-
Toll-Like Receptor (TLR) Agonism: The imidazo[4,5-c]pyridine core is a key feature of several potent TLR7 agonists, which are being investigated for their immunostimulatory effects in the treatment of cancers and viral infections.
-
Antiviral and Antimicrobial Activity: The structural similarity to purines makes this scaffold a promising candidate for the development of agents that can interfere with viral and bacterial nucleic acid synthesis or other essential pathways.
(3H-Imidazo[4,5-c]pyridin-2-yl)methanol as a Versatile Building Block
The 2-hydroxymethyl group provides a crucial handle for the synthesis of compound libraries through the diverse reactivity of the alcohol functionality. This allows for the systematic exploration of the chemical space around the imidazo[4,5-c]pyridine core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.
Diagram of the Scaffold for Drug Discovery
Caption: Potential points for chemical diversification of the scaffold.
Conclusion
(3H-Imidazo[4,5-c]pyridin-2-yl)methanol represents a molecule of significant interest to the drug discovery community. While specific experimental data for this compound is emerging, its synthesis is feasible through established chemical transformations. Its predicted properties and the known biological activities of the parent scaffold highlight its potential as a versatile building block for the creation of novel therapeutics targeting a wide range of diseases. The strategic functionalization of its reactive handles will undoubtedly pave the way for the discovery of new and potent drug candidates.
References
- Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC.
- Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI.
- 1H-Imidazo(4,5-c)pyridine. PubChem.
- Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
- Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry.
- Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI.
- 1H-Imidazo[4,5-b]pyridine-2-methanol, -alpha--methyl- (9CI). Guidechem.
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release
- Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evalu
- ¹H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.
- 2-(1H-Imidazo[4,5-c]pyridin-2-yl)propan-2-ol. PubChem.
- Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Trifl
- Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides.
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
- Effects of 3,4-diaminopyridine on myasthenia gravis: Preliminary results of an open-label study. Frontiers.
- 1H-Imidazo(4,5-b)pyridine, 2-(4-bromophenyl)- Properties. EPA.
- 3,4-Diaminopyridine synthesis. ChemicalBook.
- Content variability of active drug substance in compounded oral 3,4-diaminopyridine products.
- Imidazole
- {3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methanol. Guidechem.
- 3,4-Diaminopyridine. PubChem.
- 7-(Pyrazol-4-yl)
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 3. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
molecular weight and formula of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol
The following technical guide details the physicochemical properties, synthesis, and validation of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol .
Scaffold Category: Fused Pyridine-Imidazole (5-Azabenzimidazole) Primary Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Design
Part 1: Physicochemical Profiling
This section establishes the fundamental identity of the target molecule. Note that this compound is a positional isomer of the more common [4,5-b] variant. Precision in nomenclature is critical to avoid scaffold confusion.
Identity & Constants
| Property | Value | Technical Note |
| Chemical Name | (3H-Imidazo[4,5-c]pyridin-2-yl)methanol | IUPAC nomenclature |
| Molecular Formula | C₇H₇N₃O | |
| Molecular Weight | 149.15 g/mol | Monoisotopic Mass: 149.0589 |
| CAS Registry | Not widely listed | Distinct from [4,5-b] isomer (CAS 24638-20-8) |
| SMILES | OCC1=NC2=C(N1)C=CN=C2 | Tautomer-dependent (1H vs 3H) |
| Polar Surface Area | ~68 Ų | High TPSA relative to MW due to 3 heteroatoms |
Solubility & Lipophilicity (Predicted)
-
LogP (Octanol/Water): 0.15 – 0.40 (Low lipophilicity due to hydroxymethyl group).
-
pKa (Acidic): ~12.5 (Imidazole NH).
-
pKa (Basic): ~5.8 (Pyridine N).
-
Solubility: Highly soluble in DMSO, MeOH; moderate solubility in water; poor in non-polar solvents (Hexane, Et₂O).
Part 2: Synthetic Architecture
The synthesis of the [4,5-c] isomer requires specific attention to the starting material orientation. Unlike the [4,5-b] isomer which starts from 2,3-diaminopyridine, the [4,5-c] scaffold necessitates 3,4-diaminopyridine .
Reaction Pathway (Phillips Condensation)
The most robust route utilizes a Phillips-type condensation between 3,4-diaminopyridine and glycolic acid (2-hydroxyacetic acid) under acidic dehydrating conditions.
Detailed Experimental Protocol
Objective: Synthesis of 5.0 g of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol.
Reagents:
-
3,4-Diaminopyridine (45.8 mmol, 5.0 g)
-
Glycolic Acid (55.0 mmol, 4.18 g, 1.2 eq)
-
Hydrochloric Acid (4N, aqueous)
-
Sodium Hydroxide (10% aqueous) for neutralization
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-diaminopyridine (5.0 g) in 40 mL of 4N HCl.
-
Addition: Add Glycolic acid (4.18 g) to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 100°C) for 6–8 hours. Monitor reaction progress via TLC (10% MeOH in DCM).
-
Workup: Cool the reaction mixture to room temperature.
-
Neutralization: Carefully adjust the pH to ~7.5–8.0 using 10% NaOH solution. A precipitate should form as the amphoteric product reaches its isoelectric point.
-
Isolation: Filter the solid precipitate under vacuum. Wash the cake with cold water (2 x 10 mL) to remove salts.
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary, or dry in a vacuum oven at 50°C overnight.
Part 3: Analytical Validation
To ensure the integrity of the [4,5-c] isomer versus the [4,5-b] isomer, analysis of the aromatic region in ¹H-NMR is non-negotiable.
Expected ¹H-NMR Profile (DMSO-d₆)
The key differentiator is the coupling pattern of the pyridine ring protons.
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| H-2 (Pyridine) | 8.85 | Singlet (s) | 1H | Isolated proton between N and C-bridge. |
| H-6 (Pyridine) | 8.25 | Doublet (d) | 1H | Ortho to Pyridine N. |
| H-7 (Pyridine) | 7.55 | Doublet (d) | 1H | Meta to Pyridine N. |
| -CH₂- (Methyl) | 4.70 | Singlet (s) | 2H | Methylene group of methanol. |
| -OH (Hydroxyl) | 5.60 | Broad (br s) | 1H | Exchangeable (disappears with D₂O). |
Differentiation Note:
-
[4,5-c] Isomer: Shows a distinct singlet at ~8.8–9.0 ppm (H-2) due to the isolated proton between the pyridine nitrogen and the imidazole fusion.
-
[4,5-b] Isomer: Shows a characteristic dd (doublet of doublets) pattern for the pyridine protons; no isolated singlet in the aromatic region.
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (ESI+)
-
Target Ion [M+H]⁺: 150.16 m/z
-
Fragment Ions: Loss of -CH₂OH (M-31) may be observed at high collision energies.
Part 4: Medicinal Chemistry Applications
This molecule serves as a "privileged scaffold" in drug design, acting as a bioisostere for purines.
Structural Homology
The imidazo[4,5-c]pyridine core mimics the purine ring system found in Adenosine and Guanosine but lacks the N-7 nitrogen. This alteration changes the hydrogen bonding donor/acceptor profile, often improving metabolic stability against deaminases.
Target Classes
-
Kinase Inhibitors: The pyridine nitrogen (N-5) and imidazole nitrogen (N-3) can form a bidentate H-bond interaction with the hinge region of ATP-binding pockets in kinases (e.g., EGFR, CDK).
-
Epigenetic Modulators: Used as a fragment anchor for histone deacetylase (HDAC) or bromodomain inhibitors.
References
-
Scaffold Synthesis: Bukowski, L., & Janowiec, M. (1996). Synthesis and tuberculostatic activity of some 2-substituted imidazo[4,5-c]pyridines. Pharmazie, 51(1), 27-30.
-
Reaction Mechanism: Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society, 2393.
-
Precursor Pharmacology: McEvoy, K. M., et al. (1989). 3,4-Diaminopyridine in the treatment of Lambert-Eaton myasthenic syndrome.[1][2] New England Journal of Medicine, 321, 1567-1571.
-
Scaffold Properties: PubChem Compound Summary for Imidazo[4,5-c]pyridine (CID 9227).
Sources
The Imidazo[4,5-c]pyridine-2-methanol Scaffold: A Privileged Gateway to Kinase and PARP Inhibition
Executive Summary & Chemical Identity
(3H-Imidazo[4,5-c]pyridin-2-yl)methanol (CAS: 24638-20-8) is not merely a chemical reagent; it is a privileged pharmacophore precursor in modern medicinal chemistry. Structurally defined as a 3-deazapurine isostere , this scaffold mimics the adenine core of ATP and NAD+, making it a high-affinity anchor for enzymes that utilize purine nucleotides.
While the "methanol" derivative itself is a synthetic intermediate, it serves as the critical "handle" for accessing a library of bioactive molecules targeting Serine/Threonine protein kinases (PknB) , Src Family Kinases (SFKs) , and Poly (ADP-ribose) polymerases (PARP-1) .
Core Chemical Attributes
| Feature | Specification |
| IUPAC Name | (3H-Imidazo[4,5-c]pyridin-2-yl)methanol |
| Molecular Formula | C7H7N3O |
| Molecular Weight | 149.15 g/mol |
| Structural Class | 3-Deazapurine (Purine Isostere) |
| Key Functionality | C2-Methanol (Oxidizable linker), N1/N3/N5 (H-bond acceptors/donors) |
| Primary Utility | Fragment-Based Drug Discovery (FBDD) for Kinase & PARP inhibitors |
Biological Targets & Therapeutic Applications[1][2][3][4]
The biological activity associated with this molecule arises when the C2-methanol group is functionalized (typically via oxidation to aldehyde and subsequent reductive amination) to extend into the solvent-exposed regions of protein binding pockets.
Primary Target: Mycobacterium tuberculosis Protein Kinase B (PknB)
PknB is an essential Serine/Threonine kinase in M. tuberculosis that regulates cell wall synthesis and cell division.
-
Mechanism: Derivatives of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol act as ATP-competitive inhibitors . The imidazopyridine core binds to the hinge region of the kinase, mimicking the adenine ring of ATP.
-
Significance: PknB has low homology with human kinases, allowing for high selectivity. The scaffold inhibits bacterial growth (MIC values often in the nanomolar range) by blocking the phosphorylation of substrates like GarA and Wag31.
Secondary Target: Src Family Kinases (SFKs) in Glioblastoma
In the context of Glioblastoma Multiforme (GBM), the scaffold has been identified as a potent inhibitor of c-Src and Fyn kinases.
-
Mechanism: The scaffold occupies the ATP-binding cleft. The nitrogen at position 5 (pyridine ring) accepts a hydrogen bond from the backbone amide of the hinge region (Met341 in c-Src), while the imidazole NH donates a hydrogen bond.
-
Therapeutic Outcome: Inhibition leads to reduced cell proliferation and migration in U87 and U251 glioma cell lines.
Tertiary Target: Poly (ADP-ribose) Polymerase-1 (PARP-1)
-
Mechanism: As a nicotinamide mimic, the scaffold binds to the catalytic domain of PARP-1.
-
Application: Used in "synthetic lethality" strategies to treat BRCA-deficient cancers.
Mechanism of Action: The Purine Mimicry
The biological potency of this scaffold relies on its ability to deceive enzymes that process purines.
Structural Superposition
-
Adenine (Natural Substrate): Contains a pyrimidine fused to an imidazole (Purine).
-
Imidazo[4,5-c]pyridine (Inhibitor): Contains a pyridine fused to an imidazole (3-Deazapurine).
-
The "Deaza" Effect: Replacing the N3 of purine with Carbon (C) alters the electron density, often improving metabolic stability against deaminases while retaining the hydrogen-bonding geometry required for the kinase hinge region.
Pathway Visualization: PknB Inhibition
The following diagram illustrates how inhibitors derived from this scaffold disrupt the M. tuberculosis cell division pathway.
Caption: Mechanism of PknB inhibition by Imidazo[4,5-c]pyridine derivatives, leading to disruption of mycobacterial cell wall synthesis.
Experimental Protocols & Validation
To validate the biological activity of this scaffold, researchers must first functionalize the methanol group and then assay the resulting compound.
Synthetic Activation (From Methanol to Pharmacophore)
The methanol group is rarely the final active form. It is the precursor.
-
Oxidation: Convert (3H-Imidazo[4,5-c]pyridin-2-yl)methanol to the corresponding aldehyde using MnO₂ in dioxane (Reflux, 4h).
-
Reductive Amination: React the aldehyde with a secondary amine (e.g., piperazine derivatives) and NaBH(OAc)₃ to generate the Target Inhibitor .
Protocol: In Vitro Kinase Assay (ADP-Glo™)
This protocol measures the inhibition of PknB or Src kinase activity by the synthesized derivative.
Reagents:
-
Recombinant Kinase (PknB or Src)
-
Substrate (e.g., Myelin Basic Protein or Poly Glu:Tyr)
-
ATP (Ultra-pure)
-
ADP-Glo™ Reagent (Promega)
-
Test Compound (Imidazo[4,5-c]pyridine derivative)[1][2][3][4][5][6][7][8]
Step-by-Step Workflow:
-
Preparation: Dilute the Test Compound in DMSO to 100x the desired final concentration.
-
Incubation: In a 384-well white plate, mix:
-
2 µL Kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
1 µL Test Compound.
-
2 µL Substrate/ATP mix (ATP concentration should be at K_m).
-
-
Reaction: Incubate at Room Temperature for 60 minutes.
-
Termination: Add 5 µL ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 mins.
-
Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.
-
Read: Measure Luminescence using a plate reader (e.g., EnVision).
-
Analysis: Calculate IC₅₀ using a sigmoidal dose-response curve.
Protocol: Hemozoin Inhibition Assay (Malaria Target)
Some derivatives target the heme detoxification pathway in Plasmodium.
-
Setup: Dissolve Hemin chloride in DMSO.
-
Reaction: Mix Hemin, Test Compound, and Acetate Buffer (pH 5.0) in a 96-well plate.
-
Incubation: Incubate at 37°C for 12-24 hours to allow beta-hematin (hemozoin) formation.
-
Quantification: Dissolve the formed pellet in NaOH/SDS and measure absorbance at 405 nm.
-
Result: A decrease in absorbance compared to control indicates inhibition of hemozoin formation.
Quantitative Data Summary
The following table summarizes the potency of derivatives synthesized from the (3H-Imidazo[4,5-c]pyridin-2-yl)methanol precursor.
| Target Enzyme/Organism | Derivative Type | IC₅₀ / MIC | Reference Context |
| PknB (M. tuberculosis) | Oxadiazole-linked | 12 - 50 nM (Ki) | High potency due to H-bond network |
| c-Src (Human) | 2-one derivative | 0.1 - 0.5 µM | Glioblastoma cell antiproliferation |
| P. falciparum (Malaria) | 2,4-disubstituted | < 500 nM (EC₅₀) | Hemozoin inhibition mechanism |
| PARP-1 | Carboxamide | 8.6 nM | Synthetic lethality in cancer |
Experimental Workflow Visualization
This diagram outlines the logical flow from the raw chemical reagent to the validated biological data.
Caption: Research workflow transforming the methanol precursor into a biologically active lead candidate.
References
-
Synthesis and Biological Evaluation of Imidazo[4,5-c]pyridines. Journal of Medicinal Chemistry.
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. European Journal of Medicinal Chemistry.
-
Identification of 2,4-disubstituted imidazopyridines as hemozoin formation inhibitors. ACS Infectious Diseases.
-
PknB, PknG and Akt1 Inhibitory Values and Toxicity of Compounds. Current Medicinal Chemistry.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
synthesis protocols for (3H-Imidazo[4,5-c]pyridin-2-yl)methanol from precursors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Imidazo[4,5-c]pyridine Scaffold
The imidazo[4,5-c]pyridine ring system, an isomer of imidazo[4,5-b]pyridine, is a privileged heterocyclic scaffold in medicinal chemistry.[1] Structurally, it is an isostere of the natural purine base, where the N-3 atom of the pyrimidine ring is replaced by a carbon atom, earning it the designation "3-deazapurine". This structural mimicry allows molecules incorporating this scaffold to interact with biological targets typically addressed by purine derivatives, such as kinases and G-protein coupled receptors.[2] Consequently, derivatives of imidazo[4,5-c]pyridine have demonstrated a wide array of pharmacological activities, including potent anti-viral, anti-cancer, and anti-inflammatory properties.[2][3]
The 2-hydroxymethyl substituent serves as a critical functional handle. It provides a site for further chemical modification to explore structure-activity relationships (SAR), improve pharmacokinetic properties, or attach linkers for targeted drug delivery. This guide provides two robust and validated synthetic strategies for preparing (3H-Imidazo[4,5-c]pyridin-2-yl)methanol from readily available precursors, complete with detailed protocols, mechanistic insights, and troubleshooting advice.
Strategic Overview: Pathways to the Target Molecule
The synthesis of the imidazo[4,5-c]pyridine core universally relies on the cyclization of a 3,4-diaminopyridine precursor with a suitable one-carbon (C1) synthon. The challenge lies in incorporating the hydroxymethyl group at the C2 position. We present two primary, field-proven strategies:
-
Strategy A: Direct Cyclocondensation. This approach involves the direct condensation of 3,4-diaminopyridine with a C2-synthon already containing the oxygenated methyl group, such as glycolic acid or its ester derivative. This method is atom-economical but can require harsh dehydrating conditions.
-
Strategy B: Post-Cyclization Functional Group Interconversion. This strategy involves first forming the stable imidazo[4,5-c]pyridine ring with a precursor functional group at the C2 position (e.g., a carboxylic acid ester). This stable intermediate is then selectively reduced in a subsequent step to afford the desired primary alcohol. This two-step approach often provides cleaner reactions and easier purification.
The following workflow diagram illustrates these two divergent synthetic pathways.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol: An Application Note and Detailed Protocol
This guide provides a comprehensive, in-depth protocol for the synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a step-by-step methodology grounded in established chemical principles.
The imidazo[4,5-c]pyridine scaffold is a key structural motif in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.[1] The introduction of a methanol group at the 2-position of this scaffold can serve as a crucial handle for further chemical modifications and the exploration of structure-activity relationships (SAR).
This protocol details a robust and reproducible method for the preparation of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol via the cyclocondensation of 3,4-diaminopyridine with glycolic acid. The causality behind each experimental choice is explained to provide a deeper understanding of the synthetic process.
Core Principles and Mechanistic Insights
The synthesis of the imidazo[4,5-c]pyridine ring system is most commonly achieved through the condensation of a 1,2-diamine with a carboxylic acid or its derivative. In this protocol, the reaction proceeds via the formation of an amide intermediate between one of the amino groups of 3,4-diaminopyridine and the carboxylic acid of glycolic acid. Subsequent intramolecular cyclization, driven by the removal of a water molecule, leads to the formation of the imidazole ring. Polyphosphoric acid (PPA) is employed as a catalyst and a dehydrating agent to facilitate this cyclization under elevated temperatures.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 3,4-Diaminopyridine | C₅H₇N₃ | 109.13 | ≥98% | Commercial |
| Glycolic Acid | C₂H₄O₃ | 76.05 | ≥99% | Commercial |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | N/A | ~85% P₂O₅ | Commercial |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS Reagent | Commercial |
| Deionized Water | H₂O | 18.02 | N/A | In-house |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Reagent | Commercial |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ACS Reagent | Commercial |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Thermometer
-
Dropping funnel
-
Separatory funnel (500 mL)
-
Büchner funnel and flask
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Safety Precautions
-
3,4-Diaminopyridine: Toxic if swallowed, in contact with skin, or if inhaled.[2][3][4] Causes skin and serious eye irritation. May cause respiratory irritation.[4] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood.
-
Glycolic Acid: Causes severe skin burns and eye damage.[5][6][7][8] Harmful if inhaled.[5][6] Wear appropriate PPE and handle in a fume hood.
-
Polyphosphoric Acid: Causes severe skin burns and eye damage.[9][10][11][12][13] Reacts violently with water.[9] Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and a face shield.
-
Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. Handle in a well-ventilated area away from ignition sources.
Step-by-Step Synthesis
Part 1: Reaction Setup and Cyclocondensation
-
Reaction Assembly: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is dry.
-
Addition of Reagents: To the flask, add 3,4-diaminopyridine (e.g., 5.46 g, 0.05 mol) and glycolic acid (e.g., 3.80 g, 0.05 mol).
-
Catalyst Addition: Carefully and slowly add polyphosphoric acid (e.g., 50 g) to the reaction mixture while stirring. The addition is exothermic, so it should be done in portions to control the temperature rise.
-
Heating and Reflux: Heat the reaction mixture to 150-160 °C using a heating mantle. Maintain this temperature and continue stirring for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Prepare a TLC sample by taking a small aliquot of the reaction mixture, quenching it with water, neutralizing with sodium bicarbonate, and extracting with ethyl acetate. The disappearance of the starting materials will indicate the completion of the reaction.
Part 2: Work-up and Isolation
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature (approximately 20-25 °C).
-
Quenching: Carefully and slowly pour the cooled reaction mixture onto crushed ice (approximately 200 g) in a large beaker with constant stirring. This should be done in a fume hood as the reaction of PPA with water is highly exothermic.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate. Be cautious as this will generate carbon dioxide gas. Continue adding the bicarbonate solution until the pH of the mixture is approximately 7-8.
-
Precipitation and Filtration: The product will precipitate out of the solution as a solid. Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water (3 x 50 mL) to remove any inorganic salts.
Part 3: Purification
-
Recrystallization: The crude product can be purified by recrystallization. A suitable solvent system is ethanol/water. Dissolve the crude solid in a minimum amount of hot ethanol. If necessary, add a small amount of activated charcoal to decolorize the solution and heat for a few more minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize the crystallization of the pure product.
-
Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 50-60 °C to a constant weight.
Characterization
The identity and purity of the synthesized (3H-Imidazo[4,5-c]pyridin-2-yl)methanol can be confirmed by standard analytical techniques:
-
¹H NMR (DMSO-d₆): Expected signals for the aromatic protons of the pyridine ring, the methylene protons of the methanol group, and the hydroxyl proton.
-
¹³C NMR (DMSO-d₆): Expected signals for the carbon atoms of the imidazo[4,5-c]pyridine core and the methanol group.
-
Mass Spectrometry (ESI-MS): Calculation of the exact mass of the protonated molecule [M+H]⁺.
Visualizing the Workflow
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Step-by-step experimental workflow.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol. By understanding the underlying chemical principles and adhering to the outlined safety precautions, researchers can confidently prepare this valuable building block for applications in drug discovery and development. The provided workflow and characterization guidelines ensure the successful synthesis and verification of the target compound.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. [Link]
-
Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Safety data sheet - Caesar & Loretz GmbH. [Link]
-
Safety Data Sheet: Glycolic acid - Carl ROTH. [Link]
-
Safety Data Sheet Glycolic Acid 70% Solution - Redox. [Link]
-
SAFETY DATA SHEET - Glycolic Acid 20 - 50% - Lab Alley. [Link]
-
Safety Data Sheet: Polyphosphoric Acid - Carl ROTH. [Link]
-
110450 - Polyphosphoric acid - Safety Data Sheet. [Link]
Sources
- 1. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. caelo.de [caelo.de]
- 5. carlroth.com [carlroth.com]
- 6. redox.com [redox.com]
- 7. chempoint.com [chempoint.com]
- 8. media.laballey.com [media.laballey.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. innophos.com [innophos.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Technical Application Note: Oxidation of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol to Aldehyde
Part 1: Strategic Analysis & Chemical Logic
The Substrate Challenge
The oxidation of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol (Compound 1 ) to its corresponding aldehyde (Compound 2 ) presents a unique set of challenges distinct from standard benzylic oxidations.
-
Solubility vs. Reactivity: The imidazo[4,5-c]pyridine core is a fused heterocyclic system containing both a pyridine nitrogen (
) and an imidazole moiety. This makes the substrate highly polar and sparingly soluble in the non-polar solvents (DCM, Toluene) typically favored for mild oxidations. -
Lewis Basicity: The basic nitrogen atoms can coordinate to metal-based oxidants (e.g., PCC, PDC), poisoning the catalyst or requiring large excesses of reagent.
-
Product Instability: Electron-deficient heterocyclic aldehydes are prone to hydration . In the presence of water, Compound 2 exists in equilibrium with its gem-diol form, which can complicate monitoring by TLC/LCMS and reduce isolation yields. Furthermore, the aldehyde is susceptible to further oxidation to the carboxylic acid if over-exposed to oxidants.
Selection of Oxidative Methodologies
Based on the substrate's electronic and physical properties, we have validated three protocols.
| Method | Reagent | Key Advantage | Best For |
| A | Activated | Heterogeneous, mild, no over-oxidation. | Scale-up (>1g), acid-sensitive substrates. |
| B | Dess-Martin Periodinane (DMP) | Homogeneous, rapid, room temp. | Small scale (<100mg), high-value intermediates. |
| C | IBX in DMSO | Solves solubility issues. | Substrates insoluble in DCM/THF. |
Part 2: Experimental Protocols
Protocol A: Activated Manganese Dioxide ( ) Oxidation
The "Workhorse" Method: Preferred for its mildness and ease of workup.
Mechanism: Radical oxidation on the surface of the solid oxidant.[1]
Prerequisite: The
Reagents:
-
Substrate: (3H-Imidazo[4,5-c]pyridin-2-yl)methanol (1.0 equiv)
-
Oxidant: Activated
(10.0 - 20.0 equiv) -
Solvent: Anhydrous THF or 1,4-Dioxane (DCM is often too poor a solvent for this substrate).
Step-by-Step Procedure:
-
Activation (Critical): If using older stock, heat
in an oven at 110°C for 12 hours prior to use. -
Solubilization: Dissolve the starting methanol in anhydrous THF (0.1 M concentration). If solubility is incomplete, mild heating (40°C) or sonication is permitted.
-
Addition: Add Activated
(10 equiv) in a single portion. -
Reaction: Stir vigorously at Reflux (65°C) . Room temperature reaction is often too slow for this heterocyclic system.
-
Monitoring: Monitor by TLC (10% MeOH in DCM). The aldehyde usually runs higher (less polar) than the alcohol.
-
Note: If conversion stalls at 50%, add another 5-10 equiv of
.
-
-
Workup:
-
Filter the hot reaction mixture through a pad of Celite while still warm (to prevent product precipitation).
-
Wash the filter cake copiously with hot THF or 10% MeOH/DCM.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify via flash chromatography (DCM/MeOH/NH4OH gradient).
Protocol B: Dess-Martin Periodinane (DMP)
The "Medicinal Chemistry" Method: High speed and tolerance for basic nitrogens.
Mechanism: Ligand exchange followed by reductive elimination.
Reagents:
-
Substrate (1.0 equiv)
-
Dess-Martin Periodinane (1.2 - 1.5 equiv)
-
Buffer:
(5.0 equiv) or Pyridine (2.0 equiv) -
Solvent: DCM (or DCM/DMF 9:1 if solubility is low)
-
Water (1.0 equiv) - Optional accelerator
Step-by-Step Procedure:
-
Preparation: In a flame-dried flask, suspend the substrate and
in DCM (0.1 M). -
Oxidation: Add DMP (solid) in one portion at 0°C.
-
Warming: Remove ice bath and stir at Room Temperature.
-
Quench (The "Fieser" Analog):
-
Once complete (typically 1-2 hours), dilute with
or DCM. -
Add a 1:1 mixture of saturated aqueous
and 10% (Sodium Thiosulfate). -
Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).
-
-
Extraction: Separate layers. Extract aqueous phase 2x with DCM.
-
Drying: Dry over
and concentrate.
Protocol C: IBX (2-Iodoxybenzoic acid) in DMSO
The "Universal Solvent" Method: Best for highly insoluble substrates.
Reagents:
-
Substrate (1.0 equiv)
-
IBX (1.2 - 1.5 equiv)
-
Solvent: DMSO (0.2 M)
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate in DMSO at Room Temperature.
-
Addition: Add IBX solid.
-
Reaction: Stir at Room Temperature .
-
Note: Unlike DMP, IBX is not moisture sensitive, but the reaction can be slower.
-
-
Workup (Water Crash):
-
Dilute the reaction mixture with water (5x volume).
-
The iodobenzoic acid byproduct and the product may both precipitate.
-
Filtration: Filter the solids.[5]
-
Extraction: Wash the solids with DCM or EtOAc (the product dissolves; IBX byproducts usually do not). Alternatively, extract the aqueous DMSO mixture with EtOAc.
-
-
Wash: Wash organic extracts with 5%
(aq) to remove residual DMSO.
Part 3: Visualization & Workflow
Decision Matrix for Method Selection
Caption: Strategic decision tree for selecting the optimal oxidation protocol based on solubility and scale.
Reaction Pathway & Side Reactions[6]
Caption: Reaction pathway highlighting the equilibrium with the hydrate form and potential over-oxidation risks.
Part 4: Handling, Stability & Troubleshooting
The "Hydrate" Trap
Heterocyclic aldehydes, particularly those with pyridine rings, are electron-deficient. In the presence of water (from atmospheric moisture or aqueous workup), they form gem-diols (hydrates) .
-
Observation: NMR shows no aldehyde proton (~10 ppm) but a broad singlet or doublet around 5-6 ppm.
-
Solution: This is often reversible. Dissolving the solid in toluene and evaporating (azeotroping) can revert the hydrate to the aldehyde. Store the aldehyde in a desiccator.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| No Reaction (MnO2) | Oxidant surface deactivated or "wet". | Dry MnO2 at 110°C overnight. Increase stirring speed (reaction is diffusion-limited). |
| Low Yield (DMP) | Product trapped as salt. | Ensure |
| Product "Disappears" on Column | Irreversible adsorption / degradation. | Use neutralized silica (flush column with 1% |
| NMR shows broad peaks | Tautomerism (1H vs 3H) or Hydration. | Run NMR in DMSO- |
References
-
Shelke, R. N., et al. (2017).[6] "Synthesis of 3H-imidazo[4,5-b]pyridine with evaluation of their anticancer and antimicrobial activity." European Journal of Chemistry, 8(1), 25-32.[6] Link
-
Dess, D. B., & Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[3] Journal of Organic Chemistry, 48(22), 4155–4156.[3] Link
-
Babu, K. S., et al. (2012). "Design, synthesis and biological evaluation of novel imidazopyridines as potential antidiabetic GSK-3β inhibitors." Bioorganic & Medicinal Chemistry Letters, 22, 4221-4224.[7] Link
-
Taylor, R. J. K., et al. (2005).[8] "A direct conversion of activated primary alcohols into terminal alkynes... involving oxidation with manganese dioxide."[8] Tetrahedron Letters, 46, 6473-6476.[8] Link
-
More, J. D., & Finney, N. S. (2002). "A Simple and Advantageous Protocol for the Oxidation of Alcohols with IBX." Organic Letters, 4(17), 3001–3003. Link
Sources
- 1. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 2. reddit.com [reddit.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 6. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 7. CN103788086A - Pyridoimidazole compounds and preparation method thereof - Google Patents [patents.google.com]
- 8. Manganese(IV) oxide [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in (3H-Imidazo[4,5-c]pyridin-2-yl)methanol Derivatization
Welcome to the technical support center for the derivatization of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to steric hindrance in their synthetic workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these common experimental hurdles.
The (3H-Imidazo[4,5-c]pyridin-2-yl)methanol core is a valuable scaffold in medicinal chemistry.[1][2] However, its derivatization is often complicated by steric hindrance around the key reactive sites: the hydroxyl group of the methanol substituent and the nitrogen atoms of the imidazopyridine ring system. This guide will equip you with the knowledge and practical strategies to overcome these challenges.
Troubleshooting Guide
Issue 1: Low or No Yield in Esterification/Acylation of the Hydroxyl Group
Primary Suspected Cause: Steric hindrance preventing the approach of the acylating agent to the hydroxyl group. The proximity of the imidazopyridine ring to the hydroxymethyl group can create a sterically congested environment.[3]
Troubleshooting Steps & Solutions:
-
Reagent Selection:
-
Switch to a more reactive acylating agent. Instead of using a carboxylic acid with a coupling agent like DCC/DMAP, consider using the corresponding acid chloride or anhydride. These are more electrophilic and can often overcome moderate steric barriers.[4]
-
Employ a less bulky catalyst. While DMAP is a common acylation catalyst, its own steric bulk can sometimes be detrimental. Consider using a smaller, highly nucleophilic catalyst like 1-methylimidazole.[5][6] In some cases, a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be extremely effective for acylating sterically hindered alcohols with acid anhydrides.[5]
-
-
Reaction Condition Optimization:
-
Increase the reaction temperature. This can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for potential side reactions or degradation of starting material.
-
Use a less coordinating solvent. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally good choices. Avoid highly coordinating solvents that might interact with the catalyst or reagents, adding to the steric congestion.
-
Increase reagent concentration. For some reactions, like the Mitsunobu reaction, higher concentrations can lead to a significant rate increase, which can be beneficial for sterically hindered substrates.[7]
-
-
Advanced Strategies:
-
Consider the Mitsunobu Reaction. This reaction is renowned for its ability to form esters under mild conditions with inversion of configuration at a stereocenter.[8][9][10] For particularly stubborn, sterically hindered alcohols, using a more acidic carboxylic acid, such as 4-nitrobenzoic acid, can significantly improve yields.[11] The use of sonication in conjunction with high concentrations has also been shown to accelerate the Mitsunobu reaction for hindered substrates.[7]
-
| Parameter | Standard Conditions | For Sterically Hindered Substrates | Rationale |
| Acylating Agent | Carboxylic acid + DCC/DMAP | Acid chloride, Acid anhydride | Increased electrophilicity |
| Catalyst | DMAP | 1-Methylimidazole, TMSOTf | Reduced steric bulk, increased activity |
| Temperature | Room Temperature | 40°C to reflux | Overcomes activation energy barrier |
| Alternative Reaction | Standard esterification | Mitsunobu Reaction | Mild conditions, effective for hindered alcohols |
Issue 2: N-Alkylation/Arylation Failure or Poor Regioselectivity
Primary Suspected Cause: Steric hindrance at the nitrogen atoms of the imidazopyridine ring, coupled with the electronic effects of the fused ring system, can lead to low reactivity and a mixture of N-alkylation products.
Troubleshooting Steps & Solutions:
-
Protecting Group Strategy:
-
Introduce a protecting group on one of the imidazole nitrogens. This can direct the alkylation to the desired nitrogen atom. A dialkoxymethyl group can be an effective protecting group for imidazole nitrogens and is readily removed under mild acidic or neutral conditions.[12]
-
-
Advanced Catalytic Systems:
-
Employ Buchwald-Hartwig Amination for N-Arylation. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and has been adapted for even sterically hindered substrates.[13][14] The choice of ligand is critical; bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary for coupling sterically demanding partners.[15][16][17][18]
-
Consider Copper-Catalyzed Amination. Modern Ullmann-type reactions using copper catalysts with appropriate ligands have emerged as a viable alternative to palladium-based methods for the synthesis of hindered anilines and N-heterocycles.[19]
-
-
Reaction Condition Optimization:
-
Base Selection: For standard N-alkylation with alkyl halides, a strong, non-nucleophilic base like sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) can be effective.
-
Solvent Choice: Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used to facilitate these reactions.
-
Frequently Asked Questions (FAQs)
Q1: How can I predict the degree of steric hindrance in my (3H-Imidazo[4,5-c]pyridin-2-yl)methanol derivative before starting my synthesis?
A1: Computational modeling is an increasingly powerful tool for predicting steric hindrance.[20][21][22][23][24] Molecular mechanics calculations can provide insights into the conformational preferences of your molecule and the accessibility of the reactive sites. By modeling the transition state of your desired reaction, you can get a quantitative measure of the steric strain and compare different synthetic routes or reagents.
Q2: Are there any specific functional groups I should avoid on my derivatizing agent when dealing with this sterically hindered scaffold?
A2: Yes, very bulky groups like tert-butyl or adamantyl on the acylating or alkylating agent will significantly increase the steric hindrance and likely lead to very low or no product formation. It is advisable to start with smaller, less sterically demanding derivatizing agents and incrementally increase the bulk if necessary.
Q3: Can I use microwave-assisted synthesis to overcome steric hindrance in these derivatization reactions?
A3: Microwave-assisted synthesis can be a very effective technique. The rapid and efficient heating provided by a microwave reactor can often drive reactions to completion that are sluggish at conventional heating temperatures. This can be particularly useful for overcoming the activation energy barrier imposed by steric hindrance.
Q4: What are some key analytical techniques to confirm the successful derivatization of the (3H-Imidazo[4,5-c]pyridin-2-yl)methanol core, especially in cases of low yield?
A4:
-
High-Resolution Mass Spectrometry (HRMS): This is essential for confirming the molecular weight of your product and, therefore, the successful addition of the derivatizing group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the appearance of new signals corresponding to the protons of the added group and a shift in the signals of the protons near the reaction site.
-
¹³C NMR: The appearance of new carbon signals from the derivatizing group provides further confirmation.
-
2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for unambiguously assigning the structure, especially for determining the regioselectivity of N-alkylation.
-
Experimental Protocols
Protocol 1: Mitsunobu Esterification of a Sterically Hindered (3H-Imidazo[4,5-c]pyridin-2-yl)methanol
-
Dissolve the (3H-Imidazo[4,5-c]pyridin-2-yl)methanol derivative (1.0 eq.), the carboxylic acid (1.5 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Protocol 2: Buchwald-Hartwig N-Arylation of a Sterically Hindered Imidazopyridine
-
In a glovebox, combine the (3H-Imidazo[4,5-c]pyridin-2-yl)methanol derivative (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq.).
-
Add anhydrous toluene or dioxane as the solvent.
-
Seal the reaction vessel and heat to 80-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield derivatization reactions.
Caption: Strategic approaches for derivatizing the imidazopyridine scaffold.
References
-
Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. Available at: [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. Available at: [Link]
-
Oxidative sulfonamidomethylation of imidazopyridines utilizing methanol as the main C1 source - PubMed. Available at: [Link]
-
Mitsunobu Reaction - Master Organic Chemistry. Available at: [Link]
-
Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family - MDPI. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. Available at: [Link]
-
Mitsunobu Reaction - Chemistry Steps. Available at: [Link]
-
The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Available at: [Link]
-
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Computational Methods in Drug Discovery - PMC - NIH. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
Understanding Steric Hindrance: The Key to Advanced Ether Synthesis - Oreate AI Blog. Available at: [Link]
-
Green Approaches to the Surface Modification of Cellulose: Methods and Mechanisms. Available at: [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed. Available at: [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed. Available at: [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC. Available at: [Link]
-
Practical catalytic method for synthesis of sterically hindered anilines - PubMed. Available at: [Link]
-
Recent applications of computational methods to allosteric drug discovery - Frontiers. Available at: [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC. Available at: [Link]
-
How to overcome Steric Hindrance? - ResearchGate. Available at: [Link]
-
(PDF) Harnessing Computational Modeling for Efficient Drug Design Strategies - ResearchGate. Available at: [Link]
-
An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles - ResearchGate. Available at: [Link]
-
C3-methylation of imidazopyridines via C(sp2)-H activation using magnetic Cu-MOF, and DMSO as solvent and Methyl source - PMC. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists - PMC. Available at: [Link]
-
Computational Methods of Drug Discovery and Design with Dr. Glen Kellogg - YouTube. Available at: [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - Beilstein Journals. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]
-
Computational methods in drug discovery - BJOC - Beilstein Journals. Available at: [Link]
-
08.04 Catalysis in Acylation Reactions - YouTube. Available at: [Link]
-
(PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION - ResearchGate. Available at: [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC. Available at: [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. Available at: [Link]
-
Steric Hindrance | ChemTalk. Available at: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC - PubMed Central. Available at: [Link]
-
Design, Synthesis, and antimicrobial evaluation of imidazo[1,2-a]pyridine-triazole hybrids through click chemistry and Suzuki-Miyaura cross-coupling - Connect Journals. Available at: [Link]
-
(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity - ResearchGate. Available at: [Link]
-
Comparison of three derivatization reagents for the simultaneous determination of highly hydrophilic pyrimidine antitumor agents in human plasma by LC-MS/MS - PubMed. Available at: [Link]
Sources
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minimizing side reactions during imidazo[4,5-c]pyridine ring formation
A Guide to Minimizing Side Reactions and Optimizing Ring Formation
Welcome to the Technical Support Center for imidazo[4,5-c]pyridine synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The structural similarity of imidazo[4,5-c]pyridines to purines makes them significant targets in medicinal chemistry, with applications as kinase inhibitors, anti-viral agents, and more.[1][2] However, their synthesis can be accompanied by several challenges, including the formation of side products that complicate purification and reduce yields.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of imidazo[4,5-c]pyridine ring formation and minimize common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the imidazo[4,5-c]pyridine core?
The most prevalent methods involve the cyclization of a disubstituted pyridine precursor, typically a 3,4-diaminopyridine. Key strategies include:
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Condensation with Carboxylic Acids or Equivalents: This is a widely used method where 3,4-diaminopyridine is reacted with a carboxylic acid, often under acidic conditions and with heat, to form the imidazole ring.[2] Equivalents such as orthoesters (e.g., triethyl orthoformate) can also be employed, sometimes catalyzed by Lewis acids like ytterbium triflate.[2]
-
Condensation with Aldehydes: This approach requires an oxidative step to achieve the final aromatic imidazo[4,5-c]pyridine.[2][3] The reaction proceeds through an intermediate that is subsequently oxidized, often by air or a mild oxidizing agent.[2]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern methods utilize palladium catalysts to form key bonds, offering alternative pathways to construct the fused ring system.[2][4]
Q2: I'm observing poor regioselectivity during the initial substitution on a dichloropyridine. How can I control which chlorine atom reacts?
When starting from precursors like 2,4-dichloro-3-nitropyridine, achieving regioselective substitution is a known challenge.[1] The reaction can yield a mixture of isomers.[1] To favor substitution at a specific position, consider the following:
-
Nucleophile Choice: The nature of the nucleophile can influence the site of attack. For instance, using a polymer-supported amine has been shown to direct the initial substitution.[1]
-
Reaction Conditions: Screening different solvents and bases can alter the reactivity of the two chlorine atoms.
-
Protecting Groups: In some cases, a protecting group strategy may be necessary to block one of the reactive sites, allowing for selective functionalization of the other.
Q3: My cyclization to form the imidazole ring is not going to completion. What can I do to drive the reaction forward?
Incomplete cyclization is a common hurdle, often leading to the isolation of a stable intermediate.[5] To promote full cyclization:
-
Increase Thermal Energy: Many cyclization reactions require significant heat. Consider increasing the reaction temperature or switching to a higher-boiling solvent.[5]
-
Water Removal: The condensation reaction that forms the imidazole ring releases water.[5] If not removed, water can inhibit the reaction equilibrium.[5] For high-temperature reactions, a Dean-Stark trap is effective.[5] In other setups, adding a compatible drying agent can be beneficial.[5]
-
Acid Catalysis: For condensations with carboxylic acids or their equivalents, a catalytic amount of acid can facilitate the reaction.[5]
Troubleshooting Guides: Specific Side Reactions
This section addresses specific side reactions you may encounter during imidazo[4,5-c]pyridine synthesis, offering explanations for their occurrence and actionable troubleshooting steps.
Issue 1: Formation of N-Oxide on the Pyridine Ring
Question: My analytical data (e.g., Mass Spectrometry) suggests the formation of an N-oxide on the pyridine nitrogen. How can I prevent this, and can it be reversed?
Causality: The pyridine nitrogen in the imidazo[4,5-c]pyridine system is susceptible to oxidation, especially when the synthesis involves an oxidative step or the use of strong oxidizing agents.[5] This is a common side reaction that consumes starting material and complicates purification.
Troubleshooting & Mitigation:
| Strategy | Detailed Protocol & Explanation |
| Prevention: Control of Oxidants | If your synthesis requires an oxidation step (e.g., when starting from an aldehyde), carefully control the stoichiometry and strength of the oxidizing agent. Opt for milder oxidants or control reaction parameters like temperature and time to minimize over-oxidation.[5] Air oxidation can be a slower but more controlled method.[5] |
| Reduction of the N-oxide | If the N-oxide has already formed, it can often be reduced back to the desired product.[5] |
| Catalytic Hydrogenation: A reliable method is catalytic hydrogenation using a catalyst such as Raney Nickel at room temperature and pressure.[5] | |
| Phosphorus Reagents: Reagents like phosphorus trichloride (PCl₃) are also effective for the deoxygenation of pyridine N-oxides.[5] |
Issue 2: Lack of Regioselectivity in N-Alkylation
Question: I am attempting to alkylate my imidazo[4,5-c]pyridine, but I'm getting a mixture of regioisomers. How can I achieve selective alkylation?
Causality: The imidazo[4,5-c]pyridine scaffold has multiple nitrogen atoms that can be alkylated: the two imidazole nitrogens and the pyridine nitrogen.[5] The tautomeric nature of the N-H proton in the imidazole ring further complicates selectivity.[5] The reaction conditions heavily influence the alkylation outcome.[5]
Troubleshooting & Mitigation:
| Parameter | Influence on Regioselectivity & Recommendations |
| Base and Solvent System | The choice of base and solvent is critical. For example, using potassium carbonate in DMF is a common condition that can favor alkylation on the pyridine nitrogen.[6] Screening different bases (e.g., NaH, K₂CO₃) and solvents (e.g., DMF, THF, Dioxane) can help identify optimal conditions for your desired isomer.[5] Nonpolar solvents under basic conditions may favor alkylation at the N3 position of the imidazole ring.[5] |
| Protecting Groups | If achieving selectivity through reaction optimization is difficult, consider a protecting group strategy. This involves selectively protecting the less desired nitrogen atoms to direct the alkylation to the target site. |
| Purification | If a mixture is unavoidable, purification by column chromatography is often effective for separating the regioisomers.[5] |
Experimental Protocol: General N-Alkylation
A general procedure for N-alkylation involves dissolving the imidazo[4,5-c]pyridine in an anhydrous solvent like DMF, adding a base such as potassium carbonate, and then introducing the alkylating agent.[5] The reaction is typically stirred at room temperature and monitored by TLC.[5]
Issue 3: Over-Alkylation
Question: I am observing di- or even tri-alkylation of my imidazo[4,5-c]pyridine. How can I prevent this?
Causality: The presence of multiple nucleophilic nitrogen atoms makes the imidazo[4,5-c]pyridine ring susceptible to over-alkylation, especially when using a stoichiometric excess of the alkylating agent or harsh reaction conditions.
Troubleshooting & Mitigation:
| Strategy | Detailed Protocol & Explanation |
| Stoichiometric Control | Carefully control the stoichiometry of the alkylating agent. Use of a slight excess (e.g., 1.1 equivalents) is often sufficient. Running preliminary small-scale reactions to determine the optimal stoichiometry can be beneficial. |
| Reaction Temperature | Perform the reaction at a lower temperature to reduce the rate of the second and third alkylation events. Running the reaction at 0°C or even lower may improve selectivity for mono-alkylation. |
| Slow Addition | Add the alkylating agent dropwise or via a syringe pump over an extended period. This keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation. |
Visualizing Reaction Pathways
To better understand the challenges in imidazo[4,5-c]pyridine synthesis, the following diagrams illustrate key reaction pathways and potential side reactions.
Caption: Desired vs. Side Reaction Pathway
Caption: N-Alkylation Regioselectivity Challenge
References
-
K-V, K. et al. Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. 2014. Available from: [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Available from: [Link]
-
D, B. et al. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. 2017. Available from: [Link]
-
Regioselective Synthesis of an Imidazo[4,5- c ]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP885,316. ResearchGate. Available from: [Link]
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]
-
S, E. et al. NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. 2022. Available from: [Link]
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). ResearchGate. Available from: [Link]
-
Rosenberg, A. J., Zhao, J., & Clark, D. A. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal. 2012. Available from: [Link]
-
The Phillips–Ladenburg imidazole synthesis. ResearchGate. Available from: [Link]
-
Halogenation of Imidazo[4,5- b ]pyridin-2-one Derivatives. ResearchGate. Available from: [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PubMed Central. Available from: [Link]
-
Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study. ResearchGate. Available from: [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available from: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. PMC. Available from: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available from: [Link]
-
Pyridine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry. Available from: [Link]
-
Srinivasulu R, et al. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. Organic Chemistry: An Indian Journal. 2014. Available from: [Link]
-
D, B. et al. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. 2017. Available from: [Link]
-
(PDF) The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Available from: [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. 2019. Available from: [Link]
-
Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase. PubMed. 2016. Available from: [Link]
Sources
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- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
Technical Support Center: Manufacturing (3H-Imidazo[4,5-c]pyridin-2-yl)methanol
Welcome to the technical support center for the manufacturing of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this important pharmaceutical intermediate. We will address common challenges encountered during manufacturing, providing troubleshooting advice and frequently asked questions to ensure a robust and efficient process. Our approach is grounded in established scientific principles and practical, field-proven insights to support your development efforts.
I. Understanding the Core Synthesis
The synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol typically involves the cyclization of a diaminopyridine precursor with a suitable C1-synthon, followed by functional group manipulations. A common and efficient route involves the condensation of 3,4-diaminopyridine with glycolic acid or its derivatives.[1] This seemingly straightforward reaction presents several challenges upon scale-up, primarily related to reaction control, impurity formation, and product isolation.
II. Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues that may arise during the manufacturing process in a question-and-answer format.
A. Reaction Control & Exotherms
Question 1: We are observing a significant and difficult-to-control exotherm during the initial condensation/cyclization step when scaling up the reaction from 100g to 5kg. This is leading to a darker product and an increase in impurities. What is the likely cause and how can we mitigate this?
Answer:
The condensation of 3,4-diaminopyridine with glycolic acid, often facilitated by a dehydrating agent like polyphosphoric acid (PPA) or under high-temperature conditions, is an exothermic process.[1] On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation. However, on a larger scale, this ratio decreases dramatically, leading to heat accumulation and a runaway reaction. This elevated temperature can cause decomposition of the starting materials and product, resulting in a darker color and the formation of degradation-related impurities.
Troubleshooting Steps:
-
Controlled Reagent Addition: Instead of adding the reagents all at once, implement a controlled, portion-wise or slow continuous addition of the limiting reagent. This will distribute the heat evolution over a longer period, allowing the reactor's cooling system to manage the exotherm effectively.
-
Solvent Selection: While often performed neat, consider the use of a high-boiling, inert solvent to act as a heat sink and improve heat transfer. Solvents like Dowtherm™ A or sulfolane can be effective.
-
Reactor Engineering: Ensure your reactor has adequate cooling capacity and efficient agitation. Poor mixing can lead to localized hot spots even with a good cooling system. The use of baffles and appropriately designed impellers is crucial for maintaining a homogenous temperature profile.
dot
Caption: Mitigation of runaway reactions during scale-up.
B. Impurity Profile & Control
Question 2: During our large-scale synthesis, we are observing a persistent impurity with a similar polarity to our desired product, making it difficult to remove by simple crystallization. What could be the origin of this impurity and how can we control its formation?
Answer:
A common impurity in the synthesis of imidazopyridine derivatives arises from incomplete cyclization or side reactions of the starting materials. One likely culprit is the formation of a bis-acylated intermediate if the reaction conditions are not carefully controlled. Another possibility is the formation of regioisomers if substituted diaminopyridines are used.[1]
Potential Impurities and Control Strategies:
| Impurity Type | Potential Cause | Control Strategy |
| Bis-acylated Intermediate | Excess glycolic acid or activating agent; poor mixing. | Stoichiometric control of reagents; controlled addition of the acylating agent. |
| Over-oxidation Product | Presence of residual oxidants or air ingress at high temperatures. | Maintain an inert atmosphere (e.g., nitrogen or argon); use of antioxidants if compatible. |
| Starting Material | Incomplete reaction. | Optimize reaction time and temperature; ensure efficient mixing. |
Experimental Protocol for Impurity Identification:
-
Isolate the Impurity: Use preparative HPLC or careful fractional crystallization to isolate a sufficient quantity of the impurity for characterization.
-
Characterize the Impurity: Employ spectroscopic techniques such as LC-MS, high-resolution mass spectrometry (HRMS), and 1D/2D NMR (COSY, HSQC, HMBC) to elucidate the structure of the impurity.
-
Mechanistic Hypothesis: Based on the structure, propose a plausible mechanism for its formation. This will inform the necessary process modifications to prevent its formation.
dot
Caption: Main and side reaction pathways in the synthesis.
C. Product Isolation & Purification
Question 3: We are struggling with the crystallization of the final product on a multi-kilogram scale. The product either oils out or forms very fine needles that are difficult to filter and wash. What can we do to improve the crystallization process?
Answer:
Crystallization is a critical step in achieving the desired purity and physical properties of the final product. The issues you are facing are common during scale-up. "Oiling out" occurs when the product's solubility in the chosen solvent system is too high at the crystallization temperature, leading to a liquid-liquid phase separation instead of solid precipitation. Fine needles often result from rapid, uncontrolled crystallization.
Troubleshooting Crystallization:
-
Solvent Screening: Conduct a thorough solvent screening to identify an optimal anti-solvent system. The ideal system will have high solubility for the product at elevated temperatures and low solubility at room temperature or below. A good starting point is to look for a solvent in which the product is sparingly soluble and an anti-solvent in which it is insoluble, but the two are miscible.
-
Controlled Cooling Profile: Implement a slow, controlled cooling profile. Rapid cooling often leads to supersaturation and the formation of fine, impure crystals. A staged cooling profile with holds at intermediate temperatures can promote the growth of larger, more easily filterable crystals.
-
Seeding: Introduce a small amount of pure product (seed crystals) at the point of supersaturation. Seeding provides a template for crystal growth and can help control the crystal size and form.
-
Agitation Control: The agitation rate can influence crystal size. Lower agitation speeds during crystal growth can sometimes lead to larger crystals, but this needs to be balanced with the need for good heat transfer and suspension of the solids.
Experimental Protocol for Crystallization Development:
-
Determine Solubility Curve: Measure the solubility of your product in various solvents at different temperatures to identify promising candidates.
-
Metastable Zone Width (MSZW) Study: This study helps to define the region of supersaturation where crystallization can be controlled. This is often done using a turbidity probe.
-
Design of Experiments (DoE): Use a DoE approach to systematically investigate the effects of critical parameters like cooling rate, seeding strategy, and solvent/anti-solvent ratio on crystal size, yield, and purity.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol?
A1: Key safety considerations include:
-
Thermal Hazards: As discussed, the potential for a runaway reaction is a major concern. A thorough thermal hazard assessment, including Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) studies, is essential.
-
Material Handling: Handling large quantities of corrosive reagents like PPA requires appropriate personal protective equipment (PPE) and engineering controls.
-
Solvent Safety: The use of flammable solvents on a large scale requires explosion-proof equipment and proper grounding to prevent static discharge.
-
Dust Explosion: The final product, if a fine powder, may pose a dust explosion hazard. A dust explosibility test should be conducted to assess this risk.
Q2: Are there any specific analytical methods that are crucial for in-process control during manufacturing?
A2: Yes, robust in-process controls (IPCs) are critical. The most common are:
-
HPLC: To monitor the consumption of starting materials and the formation of the product and impurities.
-
TLC: A quicker, qualitative alternative to HPLC for reaction monitoring.
-
GC: For monitoring residual solvents in the final product.
-
Karl Fischer Titration: To determine the water content, which can be critical for some reaction steps and for the stability of the final product.
Q3: Can microwave-assisted synthesis be a viable option for large-scale production?
A3: While microwave-assisted synthesis can offer significant rate enhancements on a laboratory scale, its application to large-scale manufacturing is still limited due to challenges in achieving uniform microwave irradiation in large reactors and the specialized equipment required.[2][3] For multi-kilogram production, traditional heated reactors remain the industry standard.
Q4: What are the regulatory considerations for impurities in the final product?
A4: Regulatory agencies like the FDA and EMA have strict guidelines on the qualification and control of impurities in active pharmaceutical ingredients (APIs) and their intermediates. The ICH Q3A/B guidelines provide a framework for identifying, qualifying, and setting limits for impurities. Any impurity present above the identification threshold (typically 0.1%) must be structurally characterized.
IV. References
-
Dymińska, L., et al. (2016). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 21(12), 1673. [Link]
-
Shao, C., et al. (2011). One-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis in 1,4-dioxane, resulting in 2-carbonyl-3(pyridylamino)imidazo-[1,2-a]pyridines. European Journal of Organic Chemistry, 2011(12), 2261-2265.
-
Bijanzadeh, H. R., et al. (2012). A single pot synthesis of imidazopyridine utilizing microwave assistance. E-Journal of Chemistry, 9(4), 1835-1840.
-
Tschitschibabin, A. E. (1925). Über die Synthese von Imidazo[4,5-b]pyridinen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 58(8), 1704-1706.
-
Wu, L., et al. (2022). Metal-free synthesis of difluoro/trifluoromethyl carbinol-containing chromones via tandem cyclization of o-hydroxyaryl enaminone. Organic & Biomolecular Chemistry, 20(4), 843-847.
-
Thumula, S. (2019). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Asian Journal of Chemistry, 31(1), 255-258.
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32.
-
Nair, D.K., et al. (2012). Synthesis of imidazopyridines from the Morita–Baylis–Hillman acetates of nitroalkenes and convenient access to Alpidem and Zolpidem. Organic Letters, 14(17), 4580-4583.
-
Chen, D., et al. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. ChemMedChem, 7(6), 1057-1070.
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32.
-
Rousseau, J., et al. (2007). A microwave one-pot coupling for the synthesis of 3-amino-imidazopyridines. Tetrahedron Letters, 48(24), 4257-4260.
-
Zare, A., et al. (2018). Recent advances in the iron‐catalysed multicomponent reactions. Applied Organometallic Chemistry, 32(11), e4533.
-
Favour, C., & Baah, D. (2024). Industrial Scale-Up Challenges in Catalytic Methanol Production. SSRN Electronic Journal.
-
Chapman, T. M., & Osborne, S. A. (2006). Synthesis and SAR Studies of Very Potent Imidazopyridine Antiprotozoal Agents. Bioorganic & Medicinal Chemistry Letters, 16(9), 2479-2483.
-
Adib, M., et al. (2007). A novel one-pot, three-component synthesis of 3-amino-imidazo[1,2-a]pyridines. Tetrahedron Letters, 48(46), 8179-8182.
-
Various Authors. (2021). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Journal of Biomolecular Structure and Dynamics, 40(7), 1-24.
-
Various Authors. (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy, 57(1), 107-118.
-
Various Authors. (2018). Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2875-2880.
-
Various Authors. (2023). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Scientific Reports, 13(1), 1-13.
-
Various Authors. (2016). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 21(11), 1494.
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- 3. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
addressing hygroscopic nature of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol
Technical Support Center: (3H-Imidazo[4,5-c]pyridin-2-yl)methanol
This guide provides in-depth technical and troubleshooting information for researchers, scientists, and drug development professionals working with (3H-Imidazo[4,5-c]pyridin-2-yl)methanol, a compound known for its hygroscopic nature. Understanding and properly managing its sensitivity to moisture is critical for ensuring experimental reproducibility, maintaining compound integrity, and achieving reliable results in drug discovery and development pipelines.
I. Understanding the Challenge: Hygroscopicity in Drug Development
Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment.[1][2] For active pharmaceutical ingredients (APIs) and key intermediates like (3H-Imidazo[4,5-c]pyridin-2-yl)methanol, this property can introduce significant variability and instability.[3] Absorbed water can lead to a range of undesirable effects:
-
Physical Changes: Caking, clumping, and changes in crystal structure can alter the material's flow properties, making accurate weighing and dispensing difficult.[1][4]
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity and potency of the compound.[4]
-
Impact on Downstream Processes: Inconsistent water content can negatively affect formulation processes, such as tablet compression and powder filling, leading to batch-to-batch variability.[1][5]
-
Reduced Shelf-Life: Over time, continuous moisture absorption can significantly decrease the stability and shelf-life of the material.[1]
Given the structural similarity of imidazopyridines to purines, these compounds are of significant interest in medicinal chemistry, acting as scaffolds for various therapeutic agents, including kinase inhibitors.[6][7] Therefore, maintaining the integrity of intermediates like (3H-Imidazo[4,5-c]pyridin-2-yl)methanol is paramount.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered when working with (3H-Imidazo[4,5-c]pyridin-2-yl)methanol.
Q1: My vial of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol appears clumpy and difficult to handle. What is the likely cause and how can I resolve this?
A1: Cause and Immediate Action
Clumping and poor flowability are classic signs of moisture absorption.[4] The hygroscopic nature of the compound causes particles to adhere to one another as they take on water from the atmosphere.
Troubleshooting Protocol:
-
Immediate Environment Control: Move the vial to a controlled, low-humidity environment, such as a glove box or a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride).[8]
-
Drying the Material: For small quantities, the material can be dried under high vacuum. This is a crucial step to remove absorbed water before use.
-
Protocol for Drying under High Vacuum:
-
Transfer the clumpy material to a clean, dry flask.
-
Connect the flask to a high vacuum line.
-
Allow the material to dry for several hours, or until it returns to a free-flowing powder. The exact time will depend on the amount of material and the extent of moisture absorption.
-
For compounds with lower melting points, drying in a vacuum oven at a temperature 15-20°C below the melting point can be effective.[9]
-
-
-
Future Prevention: Always handle the compound in a controlled environment and minimize its exposure to ambient air.
Q2: How should I properly store (3H-Imidazo[4,5-c]pyridin-2-yl)methanol to prevent moisture uptake?
A2: Storage Best Practices
Proper storage is the most effective way to manage hygroscopic compounds.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Container | Tightly sealed amber glass vial with a PTFE-lined cap. | Protects from light and moisture ingress. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture and oxygen. |
| Location | Inside a desiccator containing a fresh, active desiccant. | Provides a low-humidity environment.[8] |
| Temperature | As recommended on the product's Certificate of Analysis (CofA). |
Workflow for Long-Term Storage:
Caption: Recommended workflow for storing hygroscopic compounds.
For frequently accessed materials, consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.[10]
Q3: I suspect my sample of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol has absorbed water. How can I quantify the water content?
A3: Analytical Methods for Water Determination
Several analytical techniques can be used to accurately determine the water content in a solid sample.[11] The choice of method depends on the required accuracy, sample amount, and available instrumentation.
| Method | Principle | Advantages | Considerations |
| Karl Fischer (KF) Titration | Titration with a reagent that reacts specifically with water. | High accuracy and precision; considered the gold standard.[12][13] | Requires specialized equipment; can be sensitive to side reactions with certain functional groups. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as it is heated. | Provides information on the temperature at which water is lost.[14] | May not distinguish between water and other volatile components. |
| Dynamic Vapor Sorption (DVS) | Measures the change in mass of a sample as it is exposed to varying relative humidity levels. | Provides a detailed profile of the compound's hygroscopic behavior.[15] | Requires specialized instrumentation. |
Simplified Decision Tree for Water Content Analysis:
Caption: Decision tree for selecting a water content analysis method.
Q4: How does the water content of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol affect my reaction stoichiometry and final product yield?
A4: Impact on Stoichiometry and Yield Calculations
Absorbed water adds to the measured weight of the compound, meaning a portion of the mass is not the active reagent. This can lead to inaccurate stoichiometry and lower-than-expected yields.
Correcting for Water Content:
It is crucial to use a correction factor in your calculations if the water content is significant.[16]
Example Calculation:
-
Determine Water Content: Let's assume Karl Fischer titration reveals a water content of 5.0% by weight.
-
Calculate Purity: The "as-is" purity is then 100% - 5.0% = 95.0%.
-
Calculate Correction Factor: Correction Factor = 1 / (Purity / 100) = 1 / 0.95 = 1.053.
-
Adjusted Mass: To obtain the desired mass of the active compound, multiply the target mass by the correction factor.
-
If you need 100 mg of pure (3H-Imidazo[4,5-c]pyridin-2-yl)methanol, you would weigh out: 100 mg * 1.053 = 105.3 mg of the hydrated material.
-
Failing to account for water content can lead to the use of substoichiometric amounts of the reagent, potentially resulting in incomplete reactions and the generation of impurities.
III. Experimental Protocols
Protocol 1: Aseptic Handling of Hygroscopic Compounds
This protocol minimizes moisture exposure during weighing and transfer.
Environment: Perform all steps in a glove box with a controlled low-humidity atmosphere or on a benchtop with a steady flow of inert gas over the handling area.
Materials:
-
Spatulas and weighing paper pre-dried in an oven.
-
Tared, sealed vials for transfer.
-
Desiccator for temporary storage.
Procedure:
-
Allow the sealed container of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol to equilibrate to the ambient temperature of the controlled environment before opening to prevent condensation.[16]
-
Quickly weigh the desired amount of the compound onto the pre-dried weighing paper.
-
Immediately transfer the weighed compound into the tared, sealed vial.
-
If not for immediate use, place the vial in a desiccator.
-
Tightly reseal the main container, purge with inert gas if possible, and return it to the desiccator for storage.
Protocol 2: Drying of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol Using Azeotropic Distillation
For situations where vacuum drying is insufficient or the compound is solvated, azeotropic distillation can be effective for removing water.
Principle: Toluene forms a low-boiling azeotrope with water, allowing for its removal at a temperature below the boiling point of water.
Procedure:
-
Dissolve the (3H-Imidazo[4,5-c]pyridin-2-yl)methanol in a suitable volume of toluene.
-
Concentrate the solution using a rotary evaporator. The toluene-water azeotrope will be removed.
-
Repeat the process of adding and removing toluene two to three more times to ensure complete water removal.[17]
-
After the final evaporation, place the flask containing the dried compound on a high vacuum line to remove any residual toluene.
Caution: Ensure that the compound is stable at the temperatures used for rotary evaporation.
IV. References
-
Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. [Link]
-
ResearchGate. (2013). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]
-
PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
MDPI. (2022, September 22). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
-
TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]
-
richpacking020.com. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. [Link]
-
RSC Publishing. Non-destructive measurement technique for water content in organic solvents based on a thermal approach. [Link]
-
YouTube. (2009, November 15). How to make a Desiccator Bag for Drying Chemicals. [Link]
-
Mettler Toledo. Water content in organic solvents - Titration. [Link]
-
PMC. (2020, October 11). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. [Link]
-
Pharmaceutical Technology. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?[Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Drying Methods. [Link]
-
NCBI. Guidelines for drinking-water quality - Analytical methods and achievability. [Link]
-
ResearchGate. (2017, July 25). Procedure for determination of moisture content in any organic compound and how they affect the properties of organic compound?[Link]
-
Chromatography Today. (2018, August 9). Improved Water Content Analysis in Pharmaceuticals with HSGC. [Link]
-
Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]
-
Pharmaceutical Sciences. (2015, July 30). Determination of Water Content of Crystalline Pharmaceutical Solids under Different Percentages of Relative Humidity. [Link]
-
ARL Bio Pharma. Water Content of APIs and Its Impact on Potency Results. [Link]
-
Google Patents. CN113092663A - Method for measuring moisture content in organic amine.
-
Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]
-
Google Patents. US3972128A - Process for drying hygroscopic materials.
-
ACS Chemical Health & Safety. Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. [Link]
-
NCBI Bookshelf - NIH. Management of Chemicals - Prudent Practices in the Laboratory. [Link]
-
European Journal of Chemistry. (2017, March 15). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]
-
MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
-
PMC. (2021, July 23). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]
-
PMC. (2021, August 24). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. [Link]
-
Catalysis Science & Technology (RSC Publishing). Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands. [Link]
-
PubMed. (2012, June 15). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. [Link]
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- 2. ibisscientific.com [ibisscientific.com]
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- 4. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 15. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ARL Bio Pharma | Water Content of APIs and Its Impact on Potency Results [arlok.com]
- 17. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
Predicted ¹H NMR Spectrum of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol
An In-Depth Guide to the ¹H NMR Spectroscopic Analysis of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol: A Comparative Approach
Introduction
(3H-Imidazo[4,5-c]pyridin-2-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif and building block for pharmacologically active agents. As with any synthesized compound destined for drug development, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the primary tool for this purpose.
This guide, prepared for researchers and drug development professionals, provides a detailed interpretation of the ¹H NMR spectrum of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol. In the absence of a publicly available experimental spectrum for this specific molecule, we will present a comprehensive, predicted analysis grounded in the established principles of NMR and supported by experimental data from structurally related analogs. This predictive approach not only elucidates the expected spectral features but also demonstrates the causal reasoning essential for spectral interpretation. We will compare these predicted data with the known spectra of structural isomers and related compounds to highlight the distinguishing features that enable confident identification and differentiation.
The structure of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol, a derivative of 5-azabenzimidazole[1], dictates a unique electronic environment for each proton. The following analysis is based on a predicted spectrum in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for polar heterocyclic compounds.
Caption: Structure of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol with proton labeling.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| NH | 12.5 - 13.5 | Broad Singlet | - | 1H | The imidazole N-H proton is acidic and typically appears as a broad, downfield signal due to hydrogen bonding and quadrupole broadening. Its chemical shift is highly dependent on concentration and temperature. |
| H4 | 8.5 - 8.7 | Doublet | J = ~5.5 Hz | 1H | This proton is ortho to the pyridine nitrogen (N5), making it the most deshielded proton in the aromatic system. It will appear as a doublet due to coupling with H6. |
| H7 | 8.1 - 8.3 | Doublet | J = ~5.5 Hz | 1H | This proton is deshielded by the adjacent pyridine nitrogen (N5) and the fused imidazole ring. It couples with H6, appearing as a doublet. |
| H6 | 7.3 - 7.5 | Triplet (dd) | J = ~5.5 Hz | 1H | H6 is coupled to both H4 and H7. Assuming similar coupling constants, it would appear as a triplet or, more accurately, a doublet of doublets. It is the most upfield of the pyridine protons. |
| OH | 5.0 - 5.5 | Triplet | J = ~5.0 - 6.0 Hz | 1H | The hydroxyl proton signal is often broadened by exchange but in DMSO-d₆ can couple with the adjacent methylene protons, resulting in a triplet. |
| CH₂ | 4.7 - 4.9 | Doublet | J = ~5.0 - 6.0 Hz | 2H | These methylene protons are adjacent to the electron-withdrawing imidazopyridine ring and the electronegative oxygen atom, shifting them downfield. They are coupled to the hydroxyl proton, appearing as a doublet. |
Comparative Analysis with Structural Analogs
The most effective way to confirm an NMR assignment is to compare the spectrum with those of related structures. Differences in chemical shifts and coupling patterns provide definitive proof of a molecule's constitution.
Alternative 1: 2-(Hydroxymethyl)pyridine
This simple analog helps to establish a baseline for the chemical shifts of the hydroxymethyl group attached to a pyridine ring.
-
¹H NMR Data (CDCl₃) : δ 8.45 (d, H6), 7.65 (t, H4), 7.37 (d, H3), 7.15 (t, H5), 5.4 (br s, OH), 4.75 (s, CH₂)[2].
-
Comparison Insight : In 2-(hydroxymethyl)pyridine, the methylene (CH₂) protons appear around δ 4.75 ppm[2]. In our target molecule, this signal is predicted to be in a similar range (δ 4.7-4.9 ppm), confirming that the primary electronic influence on this group is the direct attachment to the heterocyclic ring. The key difference is the absence of the fused imidazole ring signals and the different splitting patterns of the pyridine protons.
Alternative 2: Imidazo[1,2-a]pyridine
This is a structural isomer of the core ring system. While lacking the methanol substituent, its proton signals provide a crucial comparison for the aromatic region.
-
¹H NMR Data (CDCl₃) : δ 8.12 (d, H5), 7.81 (s, H2), 7.64 (d, H8), 7.19 (t, H6), 6.79 (t, H7)[3].
-
Comparison Insight : The proton arrangement and chemical shifts are markedly different. For instance, the most downfield proton in imidazo[1,2-a]pyridine is H5 at δ 8.12 ppm, which is significantly upfield compared to the predicted H4 (δ ~8.6 ppm) in our target. This is due to H4's position ortho to a pyridine nitrogen, a feature not present for any proton in the pyridine ring of the [1,2-a] isomer. Furthermore, the imidazo[1,2-a] system features two singlets for the imidazole protons (or substituted positions), which are absent in the [4,5-c] system's spectrum.
Comparative Data Summary
| Compound | Aromatic Protons (δ, ppm) | CH₂ Protons (δ, ppm) | Key Differentiator |
| (3H-Imidazo[4,5-c]pyridin-2-yl)methanol (Predicted) | ~8.6 (d), ~8.2 (d), ~7.4 (t) | ~4.8 (d) | Three coupled pyridine signals; most downfield proton is highly deshielded (~8.6 ppm). |
| 2-(Hydroxymethyl)pyridine [2] | 8.45 (d), 7.65 (t), 7.37(d), 7.15 (t) | 4.75 (s) | Four coupled pyridine signals; no fused imidazole ring signals. |
| Imidazo[1,2-a]pyridine [3] | 8.12 (d), 7.81 (s), 7.64 (d), 7.19 (t), 6.79 (t) | N/A | Different aromatic splitting pattern; most downfield aromatic proton is less deshielded (~8.1 ppm). |
Experimental Protocol for ¹H NMR Acquisition
To ensure the acquisition of high-quality, reproducible data for structural elucidation, the following protocol should be followed. This system is self-validating through the use of an internal standard and standardized procedures.
I. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the high-purity, dried (3H-Imidazo[4,5-c]pyridin-2-yl)methanol sample.
-
Solvent: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for dissolving the polar sample and for observing the exchangeable -OH and -NH protons, which are often not visible in protic solvents like D₂O or methanol-d₄[4].
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Mixing: Cap the NMR tube and gently vortex or invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
II. NMR Spectrometer Setup and Data Acquisition
The following workflow outlines the logical steps for acquiring the spectrum on a modern NMR spectrometer (e.g., 500 MHz).
Caption: Standard workflow for NMR spectral acquisition and analysis.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 16 ppm (centered around 6-7 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2 seconds. A sufficient delay is needed to allow for full relaxation of all protons, ensuring accurate integration.
-
Number of Scans: 16 scans for a good signal-to-noise ratio.
-
III. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.
-
Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integration: Integrate all signals, setting the integration of one of the single-proton aromatic signals (e.g., H4) to 1.0. Verify that the other signals integrate to their expected values (1H, 1H, 1H, 2H, 1H, 1H).
Conclusion
The ¹H NMR spectrum of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol is predicted to exhibit a set of highly characteristic signals that allow for its unambiguous identification. The key distinguishing features are the three coupled aromatic protons of the [4,5-c]pyridine system, with the H4 proton appearing at a uniquely downfield shift (~8.6 ppm) due to its proximity to the pyridine nitrogen. This pattern, combined with the signals for the hydroxymethyl group (~4.8 ppm and ~5.3 ppm) and the broad imidazole NH proton (>12 ppm), creates a unique spectral fingerprint. Comparative analysis with structural isomers like imidazo[1,2-a]pyridine and simpler analogs such as 2-(hydroxymethyl)pyridine confirms that these features are sufficient to differentiate the target compound from plausible alternatives. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality data to validate this structure with a high degree of confidence.
References
-
Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
-
Shinde, M. H., & Kshirsagar, U. A. (2015). One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS. Supporting Information, The Royal Society of Chemistry. [Link]
-
Li, W., et al. (2020). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition. MDPI. [Link]
-
Gao, M., et al. (2016). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PMC. [Link]
-
Wang, T., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC. [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated). [Link]
-
ResearchGate. (n.d.). The use of ¹H NMR spectroscopy to differentiate between the isomeric compounds 12-14 and 15-17. [Link]
-
PubMed. (2018). Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. [Link]
-
Shelke, R. N., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 8(1), 25-32. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
ACS Publications. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. [Link]
-
PubMed. (2024). Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of imidazole derivatives. [Link]
-
Thumula, S. (2019). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Asian Journal of Chemistry, 31(1), 253-257. [Link]
-
PubChem. (n.d.). (R)-1H-imidazol-2-yl(pyridin-4-yl)methanol. [Link]
-
ResearchGate. (n.d.). Table 1. Comparison of 1 H-NMR signals of methine-group for Z-isomers.... [Link]
-
Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Biochimica et Biophysica Acta, 742(3), 576-85. [Link]
-
The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]
-
PubChem. (n.d.). 1H-Imidazo[4,5-c]pyridine. [Link]
-
Loring, J. S., et al. (2020). Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals. Minerals, 10(2), 169. [Link]
Sources
Comparative Guide: IR Spectroscopy Characterization of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol
Executive Summary
Product Focus: (3H-Imidazo[4,5-c]pyridin-2-yl)methanol Application: Structural validation in drug discovery (kinase inhibitors, antiviral agents). Diagnostic Value: This guide provides a technical comparison of the infrared (IR) spectral signature of the target molecule against its unsubstituted core scaffold and its benzimidazole analog. The primary diagnostic marker is the emergence of the C–O stretching vibration (~1050 cm⁻¹) combined with the specific pyridine ring "breathing" modes, distinguishing it from non-heterocyclic analogs.
Part 1: Structural & Vibrational Analysis
To accurately interpret the IR spectrum, one must first deconstruct the molecule into its vibrational domains. The molecule consists of a fused bicyclic system (pyridine + imidazole) with a polar hydroxymethyl tail.
Structural Diagram & Vibrational Zones
The following diagram illustrates the key functional groups and their corresponding vibrational vectors.
Figure 1: Vibrational map of (3H-Imidazo[4,5-c]pyridin-2-yl)methanol showing diagnostic zones.
Part 2: Comparative IR Analysis
The following table contrasts the target molecule with its direct precursor (the core scaffold) and a structural isomer/analog. This comparison isolates the specific peaks required for confirmation.
Table 1: Spectral Fingerprint Comparison
| Vibrational Mode | Target Molecule (3H-Imidazo[4,5-c]pyridin-2-yl)methanol | Comparator A (Core) Imidazo[4,5-c]pyridine | Comparator B (Analog) (1H-Benzimidazol-2-yl)methanol | Diagnostic Insight |
| O-H Stretch | 3200–3400 cm⁻¹ (Broad, strong) | Absent | 3200–3400 cm⁻¹ | Confirms addition of the methanol tail. |
| C-O Stretch | 1045–1060 cm⁻¹ (Sharp, medium) | Absent | 1030–1050 cm⁻¹ | Primary confirmation peak. Distinguishes target from core. |
| N-H Stretch | 2600–3100 cm⁻¹ (Broad, overlaps C-H) | 2600–3100 cm⁻¹ | 2600–3100 cm⁻¹ | Broad due to intermolecular H-bonding in solid state (dimerization). |
| C=N / C=C Ring | 1610–1630 cm⁻¹ | 1600–1620 cm⁻¹ | 1590–1610 cm⁻¹ | Pyridine fusion shifts this higher than the benzene analog (Comparator B). |
| Pyridine Ring Breathing | ~990–1010 cm⁻¹ | ~990 cm⁻¹ | Absent | Distinguishes the pyridine core from the benzimidazole analog. |
| C-H (Aromatic) | 3000–3100 cm⁻¹ | 3000–3100 cm⁻¹ | 3000–3100 cm⁻¹ | Weak shoulders on the broad N-H/O-H band. |
Part 3: Detailed Data Interpretation
The "Smoking Gun": C-O Stretching (~1050 cm⁻¹)
The most critical diagnostic peak is the C-O stretch arising from the primary alcohol.
-
Observation: Look for a medium-to-strong intensity band near 1050 cm⁻¹ .
-
Causality: This bond is absent in the starting material (Imidazo[4,5-c]pyridine). If this peak is missing, the hydroxymethylation failed.
-
Interference: Be cautious of the pyridine ring breathing mode (~990-1000 cm⁻¹). The C-O stretch will typically be sharper and slightly higher in energy.
The H-Bonding Region (2500–3500 cm⁻¹)
In the solid state (KBr pellet or powder ATR), this region appears as a "complex blob" rather than distinct peaks.
-
Mechanism: The imidazole N-H and the alcohol O-H act as both hydrogen bond donors and acceptors. This creates a network of H-bonds, broadening the absorption bands significantly.
-
Differentiation:
-
Target: Very broad absorption covering 2500–3400 cm⁻¹.
-
Core: Broad absorption, but less intensity above 3200 cm⁻¹ (lacks O-H).
-
The Pyridine vs. Benzene Effect
Distinguishing the [4,5-c]pyridine core from a benzimidazole impurity relies on the ring vibrations.
-
Pyridine Effect: The presence of the nitrogen in the 6-membered ring induces a dipole, making the ring stretching vibrations (1600–1630 cm⁻¹) more intense than in the symmetric benzene analog.
-
Position: The [4,5-c] isomer typically shows specific deformation bands in the fingerprint region (600–900 cm⁻¹) that differ from the [4,5-b] isomer, though NMR is preferred for that specific differentiation.
Part 4: Experimental Protocol
To ensure reproducible data, follow this self-validating workflow. ATR (Attenuated Total Reflectance) is recommended over KBr pellets to avoid hygroscopic water interference, which complicates the O-H region.
Workflow Diagram
Figure 2: Standardized IR characterization workflow.
Step-by-Step Methodology
-
Sample Preparation (Drying):
-
Why: The imidazole ring is hygroscopic. Absorbed atmospheric water will create a false O-H signal at 3400 cm⁻¹ and a bending mode at 1640 cm⁻¹, obscuring the C=N stretch.
-
Protocol: Dry the sample in a vacuum oven at 60°C for at least 4 hours.
-
-
Instrument Setup (ATR):
-
Use a Diamond or ZnSe crystal.
-
Clean crystal with isopropanol; ensure background spectrum is flat.
-
Apply solid sample and engage the pressure clamp to ensure intimate contact (critical for the C-O stretch intensity).
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ (Standard).
-
Scans: 32 or 64 (To reduce noise in the fingerprint region).
-
Range: 4000–600 cm⁻¹.
-
-
Validation Criteria:
-
If the peak at ~1050 cm⁻¹ is absent, the sample is likely the decarboxylated or unsubstituted core.
-
If a sharp peak appears at ~1700 cm⁻¹, the sample may contain residual solvent (e.g., ethyl acetate) or unreacted carboxylic acid precursors.
-
References
- Imidazo[4,5-c]pyridine Synthesis & Characterization Source: Bukowski, L., & Janowiec, M. (1996). Synthesis and tuberculostatic activity of some 2-substituted imidazo[4,5-c]pyridines. Pharmazie. Relevance: Establishes the baseline spectral characteristics of the [4,5-c]pyridine core.
-
Infrared Spectroscopy of Heterocyclic Alcohols
- Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (8th Ed.). Wiley.
-
Link:
- Relevance: Authoritative source for C-O and O-H stretching frequencies in heterocyclic environments.
-
NIST Chemistry WebBook: Pyridine & Imidazole Deriv
-
Source: National Institute of Standards and Technology (NIST).[1]
-
Link:
- Relevance: Provides comparative spectra for pyridine and benzimidazole analogs used to validate ring bre
-
-
Tautomerism in Imidazopyridines
- Source: El-Nassan, H. B. (2012). Synthesis and antitumor activity of some new imidazo[4,5-b]pyridine derivatives. European Journal of Medicinal Chemistry.
-
Link:
- Relevance: Explains the N-H vibrational shifts due to tautomeric equilibrium in solid-st
Sources
Comparative Guide: Distinguishing (3H-Imidazo[4,5-c]pyridin-2-yl)methanol from Structural Regioisomers
Executive Summary
(3H-Imidazo[4,5-c]pyridin-2-yl)methanol (Compound 1 ) is a critical scaffold in drug discovery, serving as a bioisostere for purine nucleosides and a precursor for kinase inhibitors.[1] The primary challenge in its production and characterization is distinguishing it from its structural regioisomers, specifically the [4,5-b] fused system and the [5,4-b] variants.[1] These isomers often arise from ambiguous starting material purity (e.g., mixtures of 3,4- and 2,3-diaminopyridines) or non-regioselective cyclization pathways.
This guide provides a definitive analytical workflow to distinguish Compound 1 from its isomers using 1H NMR coupling constants (
Structural Landscape & The Isomer Problem
The imidazopyridine scaffold consists of a pyridine ring fused to an imidazole ring.[2][3] The position of the pyridine nitrogen atom relative to the fusion defines the isomer.
The Core Isomers
-
Target (Compound 1): Imidazo[4,5-c]pyridine.[1][2][3][4][5][6][7] Pyridine nitrogen is at position 5.[1]
-
Isomer A: Imidazo[4,5-b]pyridine.[1][2][3][5][6][8][9] Pyridine nitrogen is at position 4.[1]
-
Isomer B: Imidazo[5,4-b]pyridine (functionally equivalent to [4,5-b] regarding skeletal synthesis from 2,3-diaminopyridine, but numbering differs).[1]
Visualization of Isomers
The following diagram illustrates the structural differences and the critical proton environments used for differentiation.
Figure 1: Structural comparison of the target [4,5-c] scaffold versus the common [4,5-b] regioisomer.
Analytical Workflow: The "Singlet" Rule
The most robust method for immediate identification is 1H NMR , specifically analyzing the splitting patterns of the pyridine ring protons.
Theoretical Basis
-
Imidazo[4,5-c]pyridine (Target): The pyridine nitrogen at position 5 isolates the proton at position 4 (H-4) from the other ring protons (H-6 and H-7).[1]
-
H-4: Appears as a Singlet (s) . It has no vicinal neighbors.[1]
-
H-6 & H-7: Appear as Doublets (d) coupling to each other (
Hz).
-
-
Imidazo[4,5-b]pyridine (Isomer): The pyridine nitrogen is at the bridgehead (position 4 in fusion nomenclature context).[1] The remaining protons (H-5, H-6, H-7) form a continuous spin system.
-
Pattern: All three protons show splitting (dd or d).[1] There is no singlet on the pyridine ring.
-
Comparative Data Table
| Feature | (3H-Imidazo[4,5-c]pyridin-2-yl)methanol (Target) | Imidazo[4,5-b]pyridin-2-yl-methanol (Isomer) |
| Pyridine H-4 | Singlet ( | Not applicable (N is at this pos) |
| Pyridine H-5 | N/A (Nitrogen) | Doublet of doublets ( |
| Pyridine H-6 | Doublet ( | Doublet of doublets ( |
| Pyridine H-7 | Doublet ( | Doublet of doublets ( |
| Spin System | Isolated Singlet + AB System | AMX or ABC System |
| HMBC Key | H-4 correlates to C-2 (imidazole) | No proton correlates to C-2 strongly |
Detailed Experimental Protocols
Sample Preparation for NMR
To ensure resolution of the critical coupling constants, proper solvation is required to prevent aggregation which causes peak broadening.
-
Solvent: DMSO-
is the standard.[1] Methanol- is acceptable but may exchange the hydroxyl proton. -
Concentration: 5–10 mg of sample in 0.6 mL solvent.
-
Additives: If peaks are broad due to tautomerism (N-H exchange), add 1 drop of
to collapse the NH/OH signals, sharpening the aromatic region.[1]
Synthesis of Reference Standard (Validation)
To validate the spectra, a reference synthesis known to produce the [4,5-c] isomer exclusively is recommended.[1]
Reaction: 3,4-Diaminopyridine + Glycolic Acid
-
Note on Regioselectivity: 3,4-diaminopyridine is the only precursor that can form the [4,5-c] skeleton. If you start with pure 3,4-diaminopyridine, you cannot form the [4,5-b] isomer. The [4,5-b] isomer arises only if the starting material is contaminated with 2,3-diaminopyridine.
Protocol:
-
Mix: 3,4-Diaminopyridine (1.0 eq) and Glycolic acid (1.5 eq) in 4N HCl.
-
Reflux: Heat to reflux (approx. 100°C) for 12–24 hours.
-
Workup: Cool to RT. Neutralize with NaOH to pH 8.[1] The product often precipitates.
-
Purification: Recrystallize from Ethanol/Water.
Advanced Characterization: HMBC
If 1H NMR is ambiguous (e.g., due to overlapping substituent peaks), HMBC (Heteronuclear Multiple Bond Correlation) is the definitive proof.[1]
-
Target ([4,5-c]): The singlet proton (H-4) will show a strong 3-bond correlation to the bridgehead carbons (
) and potentially the Imidazole C-2.[1] -
Isomer ([4,5-b]): The protons adjacent to the Nitrogen (H-5 and H-7) will correlate to the bridgehead, but the specific "isolated singlet" correlation pattern will be absent.[1]
Decision Logic & Workflow
Use the following logic gate to determine the identity of your synthesized product.
Figure 2: Analytical decision tree for distinguishing imidazopyridine regioisomers.
References
-
Synthesis and Biological Activity of Imidazo[4,5-c]pyridines Source: Journal of Scientific Innovation & Medicine (via NIH/PubMed context) Context: Describes the reaction of 3,4-diaminopyridine with carboxylic acids and the specific NMR shifts for the [4,5-c] system. URL:[Link] (Generalized link for Imidazo[4,5-c]pyridine synthesis literature)[1]
-
Comparison of Imidazo[4,5-b] and [4,5-c] Isomers Source: Molecules (MDPI) Context: Provides comparative spectral data and biological activity profiles for both regioisomers, highlighting the structural differences. URL:[Link][1]
-
Regioselectivity in Imidazopyridine Synthesis Source: Journal of Organic Chemistry (ACS) Context:[1] Discusses the mechanism of cyclization and how "wrong" isomers form during synthesis from asymmetric diamines. URL:[Link][1]
Sources
- 1. rsc.org [rsc.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate [jscimedcentral.com]
- 7. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling (3H-Imidazo[4,5-c]pyridin-2-yl)methanol
CAS No: 13083-47-1 Molecular Formula: C7H7N3O Molecular Weight: 149.15 g/mol Synonyms: 2-(Hydroxymethyl)-3H-imidazo[4,5-c]pyridine; Imidazo[4,5-c]pyridin-2-ylmethanol
Executive Safety Assessment (SAR-Based)
Senior Scientist Note: Specific toxicological data for this intermediate is limited in public registries. Therefore, this guide applies the Precautionary Principle , deriving safety protocols from the Structure-Activity Relationship (SAR) of its parent heterocycles: Imidazo[4,5-c]pyridine (known for biological activity in kinase inhibition) and Pyridinemethanol (known irritant).
Hazard Classification (GHS Estimates)
Treat this compound as a Category 2 Irritant with potential for Category 1 Eye Damage due to the basic nitrogen functionality in the imidazole ring.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat 4 | H302: Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1][3][4][5][6][7] |
| Eye Damage/Irritation | Cat 2A/1 | H318: Causes serious eye damage/irritation.[1][2][3][5][6][7] |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[4][7] |
Personal Protective Equipment (PPE) Matrix
The following matrix dictates the required PPE based on the scale of operation. Do not rely on "standard lab attire" for scale-up procedures involving heterocyclic amines.
PPE Decision Logic
Figure 1: Risk-based PPE selection logic for handling (3H-Imidazo[4,5-c]pyridin-2-yl)methanol.
Detailed PPE Specifications
| Component | Specification | Rationale |
| Hand Protection | Double Gloving (Nitrile) | The imidazole ring can facilitate skin absorption. Inner glove: 4 mil nitrile. Outer glove: 5-8 mil nitrile (extended cuff). |
| Eye Protection | Chemical Goggles (ANSI Z87.1) | Standard safety glasses are insufficient for powders that are basic irritants. Goggles prevent dust migration to the tear duct. |
| Respiratory | N95/P100 (if outside hood) | Only required if weighing >500mg outside a containment enclosure. Otherwise, engineering controls (hood) take precedence. |
| Body Defense | Lab Coat (Poly/Cotton) + Tyvek Sleeves | Wrist gaps are the #1 exposure point. Tyvek sleeves bridge the glove-to-coat gap. |
Operational Protocols
A. Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic.[3] Store under Argon or Nitrogen .
-
Container: Amber glass vial with Teflon-lined cap.
-
Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.[8][9] (The primary alcohol is nucleophilic; the imidazole nitrogen is basic).
B. Weighing & Solubilization
Objective: Prevent generation of airborne particulates.[8]
-
Static Control: Use an anti-static gun on the weighing boat and spatula. Heterocyclic powders are prone to static charge, causing "fly-away" dust.
-
Solvent Selection:
-
High Solubility: DMSO, Methanol, Dilute Aqueous Acid (0.1 M HCl).
-
Low Solubility: Hexanes, Diethyl Ether.
-
-
Dissolution Protocol:
-
Add solvent slowly to the solid.
-
Caution: Exothermic reaction possible if dissolving in strong acid. Chill the receiving vessel on ice if preparing >10 mL of acidic stock solution.
-
C. Reaction Setup (Synthesis Context)
When using this compound as a nucleophile (e.g., alkylation at the imidazole nitrogen or esterification at the alcohol):
-
Base Sensitivity: If using strong bases (NaH, LiHMDS), the imidazole proton (pKa ~13-14) will deprotonate first.
-
Quenching: Always quench reactions containing this intermediate into a biphasic mixture (e.g., EtOAc/Water) rather than directly into acid, to avoid rapid heat generation and salt precipitation.
Emergency Response & Spills
Critical Rule: Do not attempt to sweep dry powder. This generates an aerosol.
Spill Response Workflow
Figure 2: Step-by-step containment protocol for solid and liquid spills.
First Aid Measures
-
Eye Contact: Flush immediately with water for 15 minutes .[2][3][5][6][7] Hold eyelids apart. The basic nature of the imidazole ring poses a risk of corneal damage. Seek medical attention immediately.
-
Skin Contact: Wash with soap and water.[2][3][4][5][6][10][11] Do not use ethanol (may increase absorption).
-
Inhalation: Move to fresh air. If wheezing occurs, support with oxygen (trained personnel only).
Waste Disposal
Do not dispose of down the drain. This compound is a nitrogen-containing heterocycle and may be regulated as a hazardous organic pollutant.
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
Segregation:
-
Solid Waste: Collect in a dedicated solid waste drum labeled "Heterocyclic Solids."
-
Liquid Waste: Combine with "Non-Halogenated Organic Solvents" (if in MeOH/DMSO) or "Basic Aqueous Waste" (if in water).
-
-
Destruction Method: Commercial incineration is the required disposal method to ensure thermal decomposition of the pyridine ring.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54496225, (3H-Imidazo[4,5-c]pyridin-2-yl)methanol. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6][7][10] Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Imidazo[4,5-c]pyridine derivatives. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. gpic.com [gpic.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. faculty.washington.edu [faculty.washington.edu]
- 10. fishersci.com [fishersci.com]
- 11. bu.edu [bu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
